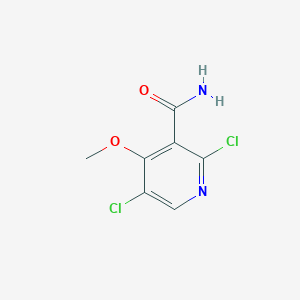

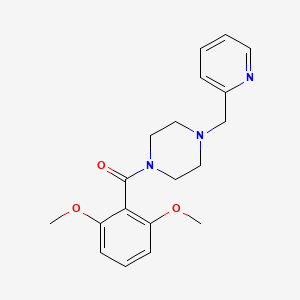

![molecular formula C20H26N4O B5512222 (1S*,5R*)-6-benzyl-3-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5512222.png)

(1S*,5R*)-6-benzyl-3-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves complex reactions, including cycloadditions and ring closure strategies. For instance, one-pot synthesis techniques using 1,3-dipolar cycloadditions have been described for pyrazole-5-carboxylates, highlighting a method that could be analogous to synthesizing structures similar to the target compound (Gioiello et al., 2009)(Gioiello et al., 2009). Additionally, the use of catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene in the synthesis of related heterocyclic compounds can provide insights into the efficient synthesis of complex bicyclic structures (Khurana et al., 2014)(Khurana et al., 2014).

Molecular Structure Analysis

The structural analysis of compounds with diazabicyclo and pyrazole components can be explored through X-ray crystallography and NMR spectroscopy. These techniques have been used to determine the spatial arrangements and confirm the structures of complex organic compounds, such as in the study of novel oxadiazole derivatives (Jiang et al., 2012)(Jiang et al., 2012). Such analyses are critical for understanding the three-dimensional conformation and potential reactivity of the molecule.

Chemical Reactions and Properties

Chemical reactions involving compounds with benzyl, pyrazol, and diazabicyclo nonanone groups can exhibit a range of reactivities due to the presence of multiple functional groups. For example, cycloaddition reactions, as demonstrated by Gioiello et al. (2009)(Gioiello et al., 2009), and reactions facilitated by catalysts like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), offer pathways for creating complex bicyclic structures with high regioselectivity and yield (Shieh et al., 2001)(Shieh et al., 2001).

Physical Properties Analysis

The physical properties of such a compound would likely be influenced by its molecular structure, including solubility in organic solvents, melting points, and optical properties. Studies like those by Jiang et al. (2012), which investigated the UV-vis absorption and fluorescence of related compounds, can provide insights into how structural variations affect these properties (Jiang et al., 2012).

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of bicyclic σ receptor ligands, including compounds with a similar bicyclic structure, has been explored for their cytotoxic activity. A specific study detailed the preparation of stereoisomeric alcohols and methyl ethers from (R)- and (S)-glutamate, utilizing a Dieckmann analogous cyclization. These compounds exhibited high σ1 receptor affinity and demonstrated significant cell growth inhibition against human tumor cell lines, indicating their potential in cancer research (Geiger et al., 2007).

Research on heterocyclic compounds, such as the preparation of pyrimidine derivatives physically incorporated into surface coatings and printing ink pastes, showcased antimicrobial activity. This study highlights the utility of similar bicyclic and heterocyclic compounds in developing antimicrobial coatings, relevant to surface treatment and protection against microbial contamination (El‐Wahab et al., 2015).

A structural and conformational study of diazabicyclanones and diazabicyclanols provided insights into the preferred conformation of these compounds in solution, contributing to the understanding of their structural properties and potential interactions in biological systems (Gálvez et al., 1985).

Biological Activity

The synthesis of novel scaffolds for drug discovery, including hybrids of β-D-glucose with diazepines, diazepino[1,2-a]indol-1-one, and pyridyldiazepines, was reported. These compounds, featuring structural elements similar to the query compound, were designed for potential pharmacological applications, illustrating the versatility of bicyclic and heterocyclic compounds in medicinal chemistry (Abrous et al., 2001).

Another study focused on the synthesis and antimicrobial evaluation of pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-c]triazine derivatives containing the sulfathiazole moiety. These compounds were shown to possess good antibacterial and antifungal activity, underlining the potential of incorporating bicyclic structures for the development of new antimicrobial agents (El-Sayed et al., 2020).

properties

IUPAC Name |

(1S,5R)-6-benzyl-3-[(1-ethylpyrazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O/c1-2-23-12-17(10-21-23)11-22-14-18-8-9-19(15-22)24(20(18)25)13-16-6-4-3-5-7-16/h3-7,10,12,18-19H,2,8-9,11,13-15H2,1H3/t18-,19+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFDOGSSKVRYNIJ-RBUKOAKNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)CN2CC3CCC(C2)N(C3=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C=C(C=N1)CN2C[C@@H]3CC[C@H](C2)N(C3=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-1-[4-(4-methyl-2-pyridinyl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5512140.png)

![4-methyl-1-[3-(1-naphthyl)acryloyl]piperidine](/img/structure/B5512146.png)

![1-(3-chlorophenyl)-4-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)carbonyl]-2-piperazinone](/img/structure/B5512169.png)

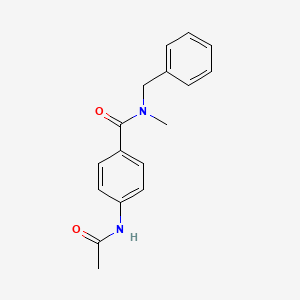

![N-[(dibenzylamino)methyl]nicotinamide](/img/structure/B5512176.png)

![5-[3-(1-piperidinyl)propanoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B5512186.png)

![(4-bromophenyl)(imidazo[1,2-a]pyridin-2-ylmethyl)amine](/img/structure/B5512193.png)

![3-isobutyl-N-[2-(4-pyridinyl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5512201.png)

![3-amino-N-(3-chloro-4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5512210.png)